molecular formula C20H16F2O B14135898 4,4'-Difluoro-3''-methyltrityl alcohol CAS No. 845790-58-1

4,4'-Difluoro-3''-methyltrityl alcohol

Cat. No.: B14135898
CAS No.: 845790-58-1
M. Wt: 310.3 g/mol
InChI Key: CTEORXYCOBHSKY-UHFFFAOYSA-N
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Description

4,4’-Difluoro-3’'-methyltrityl alcohol is an organic compound with the molecular formula C20H16F2O It is characterized by the presence of two fluorine atoms and a methyl group attached to a trityl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-3’‘-methyltrityl alcohol typically involves the reaction of 4,4’-difluorobenzophenone with a methylating agent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4,4’-Difluoro-3’'-methyltrityl alcohol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-Difluoro-3’'-methyltrityl alcohol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4,4’-Difluoro-3’'-methyltrityl alcohol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-3’'-methyltrityl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Shares the difluoro substitution but lacks the trityl alcohol structure.

    3’'-Methyltrityl alcohol: Contains the trityl alcohol structure with a methyl group but lacks the fluorine atoms.

Properties

CAS No.

845790-58-1

Molecular Formula

C20H16F2O

Molecular Weight

310.3 g/mol

IUPAC Name

bis(4-fluorophenyl)-(3-methylphenyl)methanol

InChI

InChI=1S/C20H16F2O/c1-14-3-2-4-17(13-14)20(23,15-5-9-18(21)10-6-15)16-7-11-19(22)12-8-16/h2-13,23H,1H3

InChI Key

CTEORXYCOBHSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O

Origin of Product

United States

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